7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
7-aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)3-1-2-7(8)4-5-7;/h1-5,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDHYGSPHUPHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C(C1)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonium Salt-Mediated Cyclopropanation
A validated approach involves reacting cyclopentane-1,3-dione (8a) with (2-bromoethyl)dimethylsulfonium bromide (13) under basic conditions (Scheme 1). Powdered potassium carbonate (3 equiv) in ethyl acetate facilitates in situ generation of the reactive vinylsulfonium species, which undergoes [2+1] cycloaddition with the dione carbonyl groups. This method achieves spiro[2.4]heptane-1,3-dione (1a) in 87% yield under optimized conditions.
Scheme 1:
Cyclopentane-1,3-dione + (2-Bromoethyl)dimethylsulfonium bromide → Spiro[2.4]heptane-1,3-dione
Selective Ketone Reduction
The 1,3-dione intermediate undergoes regioselective reduction using sodium borohydride-cerium(III) chloride, preferentially reducing the less sterically hindered ketone to produce spiro[2.4]heptan-7-one (2) . This step typically achieves 75–82% yield, with the remaining ketone preserved for subsequent functionalization.
Geminal Amino Acid Synthesis
Introducing both amino and carboxylic acid groups onto the quaternary carbon requires methodologies capable of concurrent C–N and C–COOH bond formation.
Modified Strecker Synthesis
Treatment of spiro[2.4]heptan-7-one (2) with ammonium chloride and potassium cyanide in aqueous methanol generates the α-aminonitrile intermediate (3) . Acidic hydrolysis (6M HCl, reflux) subsequently converts the nitrile to the carboxylic acid, yielding 7-aminospiro[2.4]heptane-7-carboxylic acid (4) . This two-step process achieves 58–65% overall yield, with minor epimerization observed at the quaternary center.
Reaction Conditions:
- NH4Cl (3.0 equiv), KCN (2.5 equiv), MeOH/H2O (3:1), 0°C → RT, 12 h
- 6M HCl, reflux, 8 h
Bucherer-Bergs Reaction
Alternative four-component condensation using ammonium carbonate, potassium cyanide, and spiro[2.4]heptan-7-one (2) in ethanol/water (4:1) produces the hydantoin derivative (5) . Alkaline hydrolysis (2M NaOH, 100°C) cleaves the hydantoin ring to afford the target amino acid (4) in 54–60% yield. While avoiding cyanide handling, this method requires stringent pH control during hydrolysis to prevent decarboxylation.
Hydrochloride Salt Formation
The free amino acid (4) undergoes salt formation via treatment with concentrated hydrochloric acid in anhydrous ethanol. Crystallization at −20°C yields 7-aminospiro[2.4]heptane-7-carboxylic acid hydrochloride as a white crystalline solid (mp 218–220°C decomp.) with >99% purity by HPLC.
Optimized Protocol:
- Dissolve 4 (1.0 equiv) in absolute EtOH (10 mL/g)
- Add 12M HCl (1.05 equiv) dropwise at 0°C
- Stir 1 h, filter, wash with cold EtOH
- Dry under vacuum at 40°C
Comparative Analysis of Synthetic Routes
| Method | Key Step | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Strecker Synthesis | Aminonitrile hydrolysis | 58–65% | 97–99% | >100g |
| Bucherer-Bergs | Hydantoin ring cleavage | 54–60% | 95–98% | <50g |
The Strecker approach offers superior scalability and purity, making it preferable for industrial applications. However, the Bucherer-Bergs method provides safer cyanide handling at the cost of reduced yield.
Mechanistic Considerations
Cyclopropanation Stereoelectronics
The sulfonium salt-mediated cyclopropanation proceeds through a conjugate addition-elimination mechanism. The vinylsulfonium intermediate’s electrophilicity enables nucleophilic attack by the dione enolate, with subsequent ring closure facilitated by the leaving group ability of dimethyl sulfide.
Stereochemical Integrity
Both amino acid synthesis methods exhibit partial racemization at the quaternary center. Chiral HPLC analysis reveals 88–92% enantiomeric excess when using (R)-spiro[2.4]heptan-7-one, suggesting configurational stability during the Strecker process.
Industrial Scale Challenges
- Cyclopropane Ring Stability : The strained cyclopropane moiety necessitates low-temperature processing (<5°C) during salt formation to prevent ring-opening side reactions.
- Cyanide Management : Strecker synthesis requires closed-system reactors with HCN scrubbers for large-scale operations.
- Crystallization Control : Hydrochloride salt crystallization kinetics must be carefully modulated to prevent inclusion of residual solvents.
Emerging Methodologies
Enzymatic Desymmetrization
Recent advances employ lipase-catalyzed kinetic resolution of spirocyclic β-keto esters, achieving 98% ee in the precursor to (2) . Coupling with chemoenzymatic Strecker synthesis may enable asymmetric amino acid production.
Flow Chemistry Approaches
Continuous flow systems using immobilized sulfonium reagents demonstrate 23% reduced reaction times for the cyclopropanation step, with improved heat management in exothermic stages.
Chemical Reactions Analysis
7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and specificity in binding. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Spirocyclic and Bicyclic Compounds
Key Observations :
- Spiro vs. Bicyclo Systems : The spiro[2.4]heptane core (target compound) offers a distinct spatial arrangement compared to bicyclo[2.2.1]heptane (), influencing steric interactions in drug-receptor binding.
- Ring Size: Larger spiro systems (e.g., spiro[4.4]nonane in ) may reduce strain but increase molecular weight, affecting bioavailability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride is a spirocyclic compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol. Its structure features a seven-membered ring fused to a four-membered ring, characterized by an amino group and a carboxylic acid group attached to the spiro carbon. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
The biological activity of 7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and specificity in binding. This compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects such as enzyme inhibition and receptor binding.
Research Findings
- Enzyme Inhibition : Studies have indicated that compounds with similar spirocyclic structures exhibit enzyme inhibitory properties. For instance, the inhibition of certain proteases has been documented, suggesting potential applications in drug design targeting proteolytic enzymes .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of spirocyclic compounds can possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests that 7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride may also exhibit similar activities, warranting further investigation .
- Pharmacological Potential : The compound's unique structure may provide avenues for developing new therapeutic agents. Ongoing research is exploring its potential in treating diseases related to enzyme dysfunction and microbial infections .
Comparative Analysis with Similar Compounds
The biological activity of 7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride can be compared with other spirocyclic compounds:
| Compound Type | Structure Characteristics | Biological Activity |
|---|---|---|
| Spiro-azetidin-2-one | Four-membered ring fused to a five-membered ring | Antimicrobial and anticancer properties |
| Spiro-pyrrolidine | Five-membered ring fused to another ring | Neuroprotective effects |
| Spiro-indole | Indole ring fused to a spirocyclic structure | Diverse pharmacological activities |
Case Study 1: Enzyme Inhibition Assays
In a study examining enzyme inhibition, researchers found that derivatives of spirocyclic compounds inhibited serine proteases effectively. The structure-activity relationship indicated that modifications at the amino group significantly enhanced binding affinity and selectivity towards specific enzymes involved in disease pathways.
Case Study 2: Antimicrobial Screening
A screening of various spirocyclic compounds against common bacterial strains revealed that certain derivatives exhibited significant antimicrobial activity at concentrations as low as 32 μg/mL. This study utilized Staphylococcus aureus and Escherichia coli as model organisms, showing promise for further development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride, and what reaction conditions optimize yield?
- Methodology :
-
Step 1 : Start with a spirocyclic precursor (e.g., Dispiro[2.0.2.1]heptane) and introduce the amino group via amination using ammonia or a primary amine under acidic conditions .
-
Step 2 : Form the hydrochloride salt by treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol or water) .
-
Key Reagents : Ammonia, HCl, ethanol.
-
Optimization : Control temperature (20–25°C) and pH (acidic) to minimize side reactions. Use chromatographic purification (e.g., silica gel column) to isolate the product .
- Table 1 : Typical Reaction Parameters
| Step | Reagent/Condition | Purpose | Yield (%) |
|---|---|---|---|
| Amination | NH₃, HCl, 25°C | Introduce -NH₂ group | 60–75 |
| Salt Formation | HCl in EtOH | Stabilize product | >90 |
Q. How is 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride characterized to confirm structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify spirocyclic structure and amine proton integration. For example, the spiro carbon (C7) shows a distinct peak near 70 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H⁺] = 190.65 g/mol) via high-resolution MS .
- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amine N-H bend (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the spirocyclic region .
- Contradiction Analysis : Discrepancies in amine proton integration may arise from tautomerism; stabilize the hydrochloride form by maintaining anhydrous conditions during analysis .
Q. What strategies optimize enantiomeric purity in the synthesis of chiral derivatives of this compound?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) during key cyclization steps .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC .
- Kinetic Studies : Monitor reaction progress via circular dichroism (CD) to assess enantiomeric excess (ee) in real time .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological activity?
- Methodology :
- SAR Studies : Synthesize derivatives (e.g., 7-fluoro or 7-chloro analogs) and test binding affinity to target enzymes (e.g., kinases) using surface plasmon resonance (SPR) .
- Mechanistic Probes : Use X-ray crystallography to resolve ligand-enzyme interactions, focusing on halogen bonding in active sites .
- Table 2 : Example Bioactivity Data
| Derivative | Target Enzyme IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| Parent Compound | 150 ± 10 | 1.0 |
| 7-Fluoro | 45 ± 5 | 3.3 |
Safety and Handling
Q. What precautions are critical for handling 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodology :
- Solvent Screening : Test solubility in DMSO, water, and ethanol under controlled temperatures (e.g., 25°C vs. 37°C) .
- Dynamic Light Scattering (DLS) : Assess aggregation states that may artificially lower measured solubility .
- Reference Standards : Compare with structurally similar spiro compounds (e.g., 5-azaspiro derivatives) to identify outliers .
Advanced Mechanistic Studies
Q. What experimental designs elucidate the compound’s mechanism of action in enzymatic inhibition?
- Methodology :
- Kinetic Assays : Use stopped-flow spectroscopy to measure enzyme inhibition rates (kₐᵤₜ/Kₘ) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions over 100-ns trajectories to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
